Cas no 2090934-53-3 (4-Hydroxy-1,3-thiazole-5-carbonitrile)

4-Hydroxy-1,3-thiazole-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Thiazolecarbonitrile, 4-hydroxy-
- SCHEMBL11768748
- 2090934-53-3
- EN300-1122161
- 4-hydroxy-1,3-thiazole-5-carbonitrile
- 4-Hydroxy-1,3-thiazole-5-carbonitrile
-
- インチ: 1S/C4H2N2OS/c5-1-3-4(7)6-2-8-3/h2,7H
- InChIKey: VPDVCUYHEAPKLO-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1C#N)O
計算された属性
- 精确分子量: 125.98878387g/mol
- 同位素质量: 125.98878387g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 129
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 85.2Ų
じっけんとくせい
- 密度みつど: 1.57±0.1 g/cm3(Predicted)
- Boiling Point: 348.7±27.0 °C(Predicted)
- 酸度系数(pKa): 5.69±0.15(Predicted)
4-Hydroxy-1,3-thiazole-5-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1122161-0.5g |
4-hydroxy-1,3-thiazole-5-carbonitrile |
2090934-53-3 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
Enamine | EN300-1122161-1.0g |
4-hydroxy-1,3-thiazole-5-carbonitrile |
2090934-53-3 | 1g |
$1142.0 | 2023-06-09 | ||
Enamine | EN300-1122161-5.0g |
4-hydroxy-1,3-thiazole-5-carbonitrile |
2090934-53-3 | 5g |
$3313.0 | 2023-06-09 | ||
Enamine | EN300-1122161-1g |
4-hydroxy-1,3-thiazole-5-carbonitrile |
2090934-53-3 | 95% | 1g |
$1200.0 | 2023-10-27 | |
Enamine | EN300-1122161-10.0g |
4-hydroxy-1,3-thiazole-5-carbonitrile |
2090934-53-3 | 10g |
$4914.0 | 2023-06-09 | ||
Enamine | EN300-1122161-0.05g |
4-hydroxy-1,3-thiazole-5-carbonitrile |
2090934-53-3 | 95% | 0.05g |
$1008.0 | 2023-10-27 | |
Enamine | EN300-1122161-10g |
4-hydroxy-1,3-thiazole-5-carbonitrile |
2090934-53-3 | 95% | 10g |
$5159.0 | 2023-10-27 | |
Enamine | EN300-1122161-5g |
4-hydroxy-1,3-thiazole-5-carbonitrile |
2090934-53-3 | 95% | 5g |
$3479.0 | 2023-10-27 | |
Enamine | EN300-1122161-0.1g |
4-hydroxy-1,3-thiazole-5-carbonitrile |
2090934-53-3 | 95% | 0.1g |
$1056.0 | 2023-10-27 | |
Enamine | EN300-1122161-0.25g |
4-hydroxy-1,3-thiazole-5-carbonitrile |
2090934-53-3 | 95% | 0.25g |
$1104.0 | 2023-10-27 |
4-Hydroxy-1,3-thiazole-5-carbonitrile 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
4-Hydroxy-1,3-thiazole-5-carbonitrileに関する追加情報
Professional Introduction to 4-Hydroxy-1,3-thiazole-5-carbonitrile (CAS No. 2090934-53-3)
4-Hydroxy-1,3-thiazole-5-carbonitrile is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service Number (CAS No.) 2090934-53-3, belongs to the thiazole class of molecules, which are known for their diverse biological activities and utility in medicinal chemistry. The structural features of 4-Hydroxy-1,3-thiazole-5-carbonitrile, particularly the presence of both hydroxyl and nitrile functional groups, make it a versatile scaffold for the development of novel therapeutic agents.
The thiazole core is a six-membered aromatic ring consisting of sulfur and nitrogen atoms, which are positioned at the 1 and 3 positions, respectively. This unique arrangement imparts distinctive electronic and steric properties to the molecule, facilitating its incorporation into complex molecular architectures. The 4-Hydroxy substituent at the 4-position introduces a polar hydroxyl group, enhancing the compound's solubility in polar solvents and potentially influencing its interactions with biological targets. Meanwhile, the 5-carbonitrile group contributes to the molecule's reactivity and can serve as a handle for further functionalization through nucleophilic addition or substitution reactions.
In recent years, there has been a growing interest in thiazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the thiazole moiety exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The hydroxyl and nitrile groups in 4-Hydroxy-1,3-thiazole-5-carbonitrile may further modulate these activities by participating in hydrogen bonding interactions or serving as pharmacophores that bind to specific biological targets.
One of the most compelling aspects of 4-Hydroxy-1,3-thiazole-5-carbonitrile is its potential as a building block for drug discovery. The compound's ability to undergo various chemical transformations allows researchers to modify its structure systematically to optimize its pharmacological profile. For instance, the nitrile group can be reduced to an amide or carboxylic acid, while the hydroxyl group can be acylated or etherified to introduce additional functionality. These modifications enable the synthesis of libraries of derivatives that can be screened for biological activity.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Thiazole derivatives are particularly valuable due to their structural diversity and biological relevance. For example, several thiazole-based drugs have already been approved for clinical use, including those targeting infectious diseases and cancer. The study of 4-Hydroxy-1,3-thiazole-5-carbonitrile contributes to this growing body of knowledge by providing insights into the structural requirements for biological activity and identifying new leads for drug discovery.
Recent research has focused on exploring the synthetic pathways for obtaining high yields of pure 4-Hydroxy-1,3-thiazole-5-carbonitrile. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic routes, reducing waste and improving atom economy. These innovations are crucial for scaling up production while maintaining cost-effectiveness and sustainability.
The biological evaluation of 4-Hydroxy-1,3-thiazole-5-carbonitrile has revealed promising results in preclinical studies. In vitro assays have shown that this compound exhibits inhibitory activity against certain enzymes and cellular pathways associated with diseases such as cancer and inflammation. While these findings are encouraging, further research is needed to confirm its efficacy in vivo and to assess potential side effects.
The development of new analytical techniques has also played a significant role in studying 4-Hydroxy-1,3-thiazole-5-carbonitrile. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are particularly useful for characterizing the compound's structure and purity. Additionally, computational methods such as molecular modeling can predict how this molecule interacts with biological targets, providing valuable insights into its mechanism of action.
The future prospects for 4-Hydroxy-1,3-thiazole-5-carbonitrile are bright given its structural versatility and potential therapeutic applications. Ongoing studies aim to elucidate its mode of action at a molecular level and to identify optimal conditions for its use in drug development pipelines. Collaborative efforts between academic researchers and industry scientists will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.
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